Cas no 2137581-98-5 (Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate is a specialized alkyne-containing ester with an aminomethyl functional group, offering versatility in synthetic organic chemistry. Its structure combines an electron-deficient alkyne moiety with a nucleophilic amine, making it a valuable intermediate for click chemistry, peptide modifications, and heterocycle synthesis. The ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The compound’s rigid alkyne backbone and reactive amine enable selective conjugation, particularly in bioconjugation and pharmaceutical applications. Its stability under standard storage conditions ensures reliable handling. This compound is particularly useful for constructing complex molecular architectures in medicinal chemistry and materials science.
Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate structure
2137581-98-5 structure
商品名:Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
CAS番号:2137581-98-5
MF:C10H17NO2
メガワット:183.24748301506
CID:6506408
PubChem ID:165717756

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate 化学的及び物理的性質

名前と識別子

    • 2137581-98-5
    • ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
    • EN300-787155
    • Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
    • インチ: 1S/C10H17NO2/c1-4-13-10(12)6-5-9(7-11)8(2)3/h8-9H,4,7,11H2,1-3H3
    • InChIKey: DIYWAZSOHAARCQ-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C#CC(CN)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 183.125928785g/mol
  • どういたいしつりょう: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 52.3Ų

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-787155-0.25g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
0.25g
$1472.0 2025-02-22
Enamine
EN300-787155-2.5g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
2.5g
$3136.0 2025-02-22
Enamine
EN300-787155-5.0g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
5.0g
$4641.0 2025-02-22
Enamine
EN300-787155-0.1g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
0.1g
$1408.0 2025-02-22
Enamine
EN300-787155-1.0g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
1.0g
$1599.0 2025-02-22
Enamine
EN300-787155-10.0g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
10.0g
$6882.0 2025-02-22
Enamine
EN300-787155-0.05g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
0.05g
$1344.0 2025-02-22
Enamine
EN300-787155-0.5g
ethyl 4-(aminomethyl)-5-methylhex-2-ynoate
2137581-98-5 95.0%
0.5g
$1536.0 2025-02-22

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate 関連文献

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoateに関する追加情報

Comprehensive Overview of Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate (CAS No. 2137581-98-5)

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate (CAS No. 2137581-98-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, synthetic chemistry, and material science. This ester derivative, characterized by its unique alkyne and aminomethyl functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, combining a terminal alkyne and an amine group, makes it particularly valuable for click chemistry applications and bioconjugation strategies, which are currently trending topics in drug discovery and biotechnology.

In recent years, the demand for high-purity synthetic intermediates like Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate has surged, driven by advancements in targeted drug delivery and precision medicine. Researchers are increasingly exploring its potential in designing prodrugs and biocompatible polymers, aligning with the growing focus on sustainable chemistry and green synthesis. The compound’s CAS No. 2137581-98-5 is frequently searched in academic databases and chemical supplier platforms, reflecting its relevance in cutting-edge applications.

One of the most discussed applications of Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate is its role in peptide modification. The aminomethyl group allows for selective conjugation with carboxylic acids or other electrophiles, while the alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This dual functionality addresses common challenges in biomolecule labeling and imaging probe development, topics frequently queried in scientific forums and search engines.

The compound’s stability under physiological conditions and its compatibility with aqueous reaction environments further enhance its utility in biomedical research. For instance, it has been employed in the synthesis of fluorescent tags and MRI contrast agents, which are critical tools in diagnostics and theragnostic applications. These keywords—fluorescent probes, contrast agents, and theragnostic—are highly searched in the context of molecular imaging and personalized medicine.

From a synthetic chemistry perspective, Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate exemplifies the convergence of structural modularity and functional diversity. Its ester group offers opportunities for further derivatization, such as hydrolysis to carboxylic acids or transesterification, while the terminal alkyne can participate in Sonogashira coupling or cycloaddition reactions. These transformations are frequently explored in organic synthesis tutorials and research publications, making the compound a subject of educational interest.

In the context of industrial applications, CAS No. 2137581-98-5 is often associated with scalable synthesis and process optimization. Companies specializing in custom synthesis and contract research highlight its role in streamlining the production of high-value intermediates. Searches for bulk suppliers and technical data sheets for this compound have increased, reflecting its commercial importance.

Environmental and safety considerations are also integral to discussions about Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate. While it is not classified as hazardous, its handling requires adherence to standard laboratory safety protocols, a topic frequently queried by early-career chemists and lab technicians. Proper storage conditions (e.g., anhydrous environments, low temperatures) and compatibility with common solvents are often addressed in safety documentation.

Looking ahead, the compound’s potential in emerging technologies such as nanomedicine and bioelectronics is under investigation. Its ability to interface with biological systems while retaining synthetic flexibility aligns with the broader trend toward multifunctional materials. Keywords like nanocarriers, biointerfaces, and smart materials are increasingly associated with its applications, signaling future research directions.

In summary, Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate (CAS No. 2137581-98-5) represents a nexus of innovation in chemical biology, materials science, and pharmaceutical development. Its multifaceted reactivity and compatibility with modern synthetic techniques ensure its continued relevance in both academic and industrial settings. As search trends indicate, its applications in drug discovery, diagnostics, and sustainable chemistry will likely drive further interest and exploration.

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